1-(2-Chloro-4-isobutoxyphenyl)-ethylamine
Overview
Description
1-(2-Chloro-4-isobutoxyphenyl)-ethylamine (CIBPEA) is a compound of interest due to its unique properties and potential applications in scientific research. CIBPEA is an organochlorine compound, meaning it contains a carbon-chlorine bond. This compound has been studied extensively in the past, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
Dopamine Receptor Ligands
- The compound has been studied for its potential as a dopamine receptor ligand. Derivatives of this compound show affinity and selectivity for D-1 and D-2 subtypes of dopamine receptors, which suggests potential applications in neuroscience and pharmacology (Claudi et al., 1992).
Antidepressant Activity
- Derivatives of 1-(2-Chloro-4-isobutoxyphenyl)-ethylamine have been evaluated for antidepressant activity. Certain derivatives, particularly those with specific substituents, exhibit potential as antidepressants, highlighting its relevance in the treatment of depression (Yardley et al., 1990).
Structural Investigations
- The compound's structural aspects have been explored through methods like X-ray diffraction, which helps in understanding its chemical properties and potential applications in material science (Datta et al., 1994).
Synthesis of Derivatives
- Research has been conducted on synthesizing various derivatives of this compound, which can lead to the discovery of new substances with potential pharmacological or industrial applications (Knipe et al., 1977).
Monoamine Oxidase Inhibition
- The compound and its derivatives have been studied for their monoamine oxidase inhibitory activity, which is significant for the development of treatments for neurological disorders (McCoubrey, 1959).
Pharmaceutical Applications
- Research includes exploring its use in the synthesis of pharmaceutical compounds, highlighting its importance in drug development and medicinal chemistry (Kimpe & Stevens, 1991).
Chirality and Drug Development
- Studies on the compound's chirality and its implications in drug development have been conducted, which is crucial for creating more effective and targeted pharmaceuticals (Kobayashi et al., 2010).
Fine Chemistry and Catalysis
- The compound is used in fine chemistry as a precursor for synthesizing various pharmacologically valuable products, indicating its utility in specialized chemical synthesis (Kluson et al., 2019).
Groundwater Contaminant Transformation
- It's also involved in studies related to the transformation of groundwater contaminants, which is vital for environmental chemistry and pollution control (Nelkenbaum et al., 2009).
properties
IUPAC Name |
1-[2-chloro-4-(2-methylpropoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)7-15-10-4-5-11(9(3)14)12(13)6-10/h4-6,8-9H,7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEDGXSGOKLEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C(C)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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